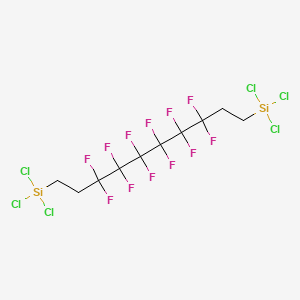
1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane
Übersicht
Beschreibung
1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane, also known as 1,10-BIS(TRICHLOROSILYL)DECANE , is a chemical compound with the molecular formula C10H20Cl6Si2 . It belongs to the class of organochlorosilanes and serves as a chemical intermediate in various synthetic processes .
Molecular Structure Analysis
Cl Cl | | Si--C--C--C--C--C--C--C--C--C--Si | | Cl Cl Wissenschaftliche Forschungsanwendungen
Chemical Adsorption and Multilayer Formation
1,10-Bis(trichlorosilyl) dodecafluorodecane (bis-trichlorosilane) has been explored for its ability to form fluorocarbon multilayers via chemical adsorption on aluminum-coated glass plates. This process involves washing with chloroform and deionized water, followed by drying. The resulting multilayers exhibit unique electrical properties such as capacitance, tan δ, leak current, and breakdown voltage, indicating potential applications in electrical and electronic materials (Ogawa, 1996).
Corrosion Inhibition
Although not directly involving 1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane, similar compounds like bis(1,2,4-triazolyl)dodecane (dTC12) have demonstrated significant corrosion inhibition for carbon steel in acidic environments. This suggests the potential for related compounds in corrosion protection applications (Chikh et al., 2005).
Crystal and Molecular Structure Studies
Studies on related compounds such as Dichloro(1,10‐phenanthroline)bis(trichlorosilyl)silicon have contributed to the understanding of crystal and molecular structures in chemistry. These studies provide insights into the molecular arrangements and reactions of similar halogensilane adducts, which can inform the design and synthesis of new materials (Kummer et al., 1990).
Luminescent Properties in Lanthanide Complexes
Research into bis-β-diketonate lanthanide complexes, which include similar structures, has revealed their highly luminescent properties. These studies highlight the potential of using such compounds in the development of new luminescent materials and technologies (Shi et al., 2013).
Semiconductor Applications
1,1-Bis(trichlorosilyl)ethane, a compound with a similar structure, is used as a precursor for chemical vapor deposition in the production of hydrogen-containing silicon/carbon alloys and silicon carbide. This indicates the potential for 1,10-Bis(trichlorosilyl) dodecafluorodecane in similar semiconductor applications (Schmidbaur & Hager, 1988).
Eigenschaften
IUPAC Name |
trichloro-(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-trichlorosilyldecyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl6F12Si2/c11-29(12,13)3-1-5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)2-4-30(14,15)16/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVNRUGIHDERJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl6F12Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141910 | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Bis(trichlorosilyl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane | |
CAS RN |
35192-54-2 | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35192-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



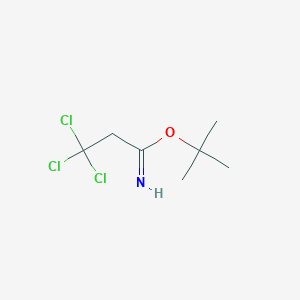
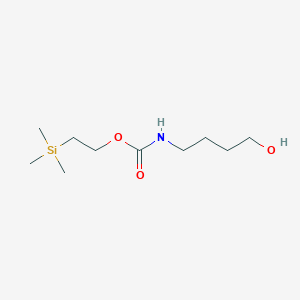
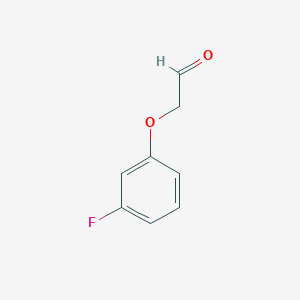
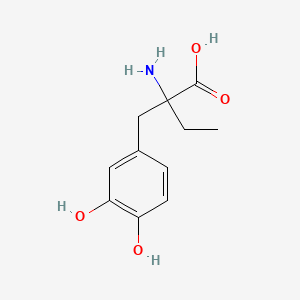
![2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3131290.png)
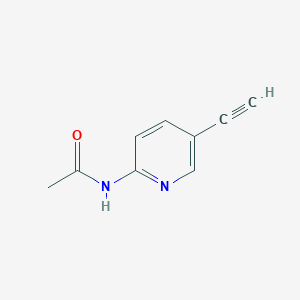
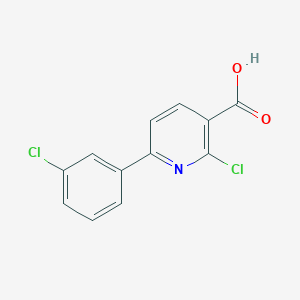
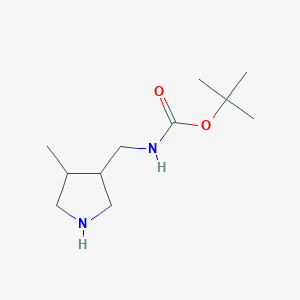
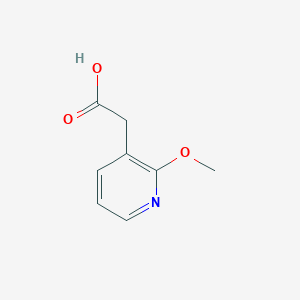

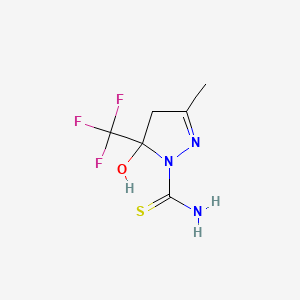

![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)
